molecular formula C21H18BrNO2 B4957658 N-benzhydryl-2-(2-bromophenoxy)acetamide

N-benzhydryl-2-(2-bromophenoxy)acetamide

Cat. No.: B4957658
M. Wt: 396.3 g/mol
InChI Key: FFEQNBCSMUZSIK-UHFFFAOYSA-N
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Description

N-Benzhydryl-2-(2-bromophenoxy)acetamide is an acetamide derivative featuring a benzhydryl (diphenylmethyl) group attached to the nitrogen atom and a 2-bromophenoxy substituent on the acetamide backbone. The benzhydryl moiety may enhance lipophilicity and influence binding interactions, while the bromophenoxy group could contribute to halogen bonding and metabolic stability .

Properties

IUPAC Name

N-benzhydryl-2-(2-bromophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO2/c22-18-13-7-8-14-19(18)25-15-20(24)23-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21H,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEQNBCSMUZSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-2-(2-bromophenoxy)acetamide typically involves the reaction of benzhydrylamine with 2-(2-bromophenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-(2-bromophenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzhydryl-2-(2-bromophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzhydryl-2-(2-bromophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group can enhance the compound’s binding affinity to these targets, while the bromophenoxy moiety can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Backbone

Halogenated Phenoxy Groups

Compounds with halogen substitutions at the phenoxy position demonstrate variations in synthesis efficiency and bioactivity:

Compound Name Substituent Yield (%) Key Biological Activity Reference
N-(2-(2-Bromophenoxy)phenyl)acetamide Br 83 Precursor for heterocycles
N-(2-(2-Chlorophenoxy)phenyl)acetamide Cl 85 Similar synthetic utility
N-(2-(2-Fluorophenoxy)phenyl)acetamide F 90 Higher yield, no activity data
N-(2-(2-Iodophenoxy)phenyl)acetamide I 74 Lower yield, potential radiosensitizer

Key Insight : Fluorinated analogs exhibit higher synthetic yields, possibly due to improved reaction kinetics. Bromine’s balance of steric bulk and electronic effects may optimize stability for further functionalization .

Amine Group Variations

The nature of the N-substituent significantly impacts biological activity:

Compound Name N-Substituent Molecular Weight (g/mol) Biological Activity Reference
N-Benzhydryl-2-(2-oxo-2H-chromen-3-yl)acetamide Benzhydryl 330.11 (calc) Not reported
2-(2-Bromophenoxy)-N-(pyridin-3-yl)acetamide (VU0453659) Pyridin-3-yl 307.1 Neuroprotective (hERG inhibition)
N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide Benzyl + nitro 441.28 Anticoagulant, antidiabetic

Key Insight : Bulky benzhydryl groups may enhance membrane permeability, while pyridyl or benzyl groups introduce hydrogen-bonding capabilities or metabolic liabilities .

Functional Group Additions

Additional functional groups modulate pharmacological profiles:

Compound Name Functional Groups Key Activity Reference
N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide Bromophenyl + nitro Coagulation factor Xa/IXa inhibition
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide Methoxy + nitro Potential CNS activity (unreported)
N-(2-Benzoylphenyl)-2-bromoacetamide Benzoyl Intermediate for benzodiazepines

Heterocyclic Modifications

Incorporation of heterocycles alters solubility and target engagement:

Compound Name Heterocycle Key Property Reference
N-(2-(2-Bromophenoxy)-5-bromopyridin-3-yl)acetamide Pyridine + Br High molecular weight (385.0)
N-(2-bromophenyl)-2-(1,4-diazepan-1-yl)acetamide Diazepane Improved solubility (amine moiety)

Key Insight : Diazepane rings introduce basic nitrogen atoms, which may improve aqueous solubility and pharmacokinetics .

Q & A

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Methodological Answer : Prepare stock solutions in DMSO (<1% final concentration) and dilute in assay buffer with 0.01% Tween-80. For improved solubility, co-solvent systems (e.g., PEG-400/water) or cyclodextrin inclusion complexes can be tested .

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